3-(2-ethylpiperidine-1-carbonyl)-7-methyl-N-(3,4,5-trimethoxyphenyl)-1,8-naphthyridin-4-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethylpiperidine-1-carbonyl)-7-methyl-N-(3,4,5-trimethoxyphenyl)-1,8-naphthyridin-4-amine typically involves the construction of the benzimidazole and imidazole rings followed by their subsequent coupling. One common method involves the nucleophilic substitution of 2,6-bis(1H-benzimidazole-2-yl)pyridine with appropriate alkylating agents in the presence of a base such as potassium hydroxide in dimethyl sulfoxide solvent at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-ethylpiperidine-1-carbonyl)-7-methyl-N-(3,4,5-trimethoxyphenyl)-1,8-naphthyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Potassium hydroxide in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-(2-ethylpiperidine-1-carbonyl)-7-methyl-N-(3,4,5-trimethoxyphenyl)-1,8-naphthyridin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 3-(2-ethylpiperidine-1-carbonyl)-7-methyl-N-(3,4,5-trimethoxyphenyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole and imidazole moieties are known to bind to active sites of enzymes, inhibiting their activity and thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing a benzimidazole ring.
Omeprazole: An antiulcer drug with a benzimidazole moiety.
Metronidazole: A bactericidal agent with an imidazole ring.
Uniqueness
3-(2-ethylpiperidine-1-carbonyl)-7-methyl-N-(3,4,5-trimethoxyphenyl)-1,8-naphthyridin-4-amine is unique due to its combined benzimidazole and imidazole structures, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research applications .
Properties
IUPAC Name |
(2-ethylpiperidin-1-yl)-[7-methyl-4-(3,4,5-trimethoxyanilino)-1,8-naphthyridin-3-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O4/c1-6-18-9-7-8-12-30(18)26(31)20-15-27-25-19(11-10-16(2)28-25)23(20)29-17-13-21(32-3)24(34-5)22(14-17)33-4/h10-11,13-15,18H,6-9,12H2,1-5H3,(H,27,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGDLXRWCWURMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC(=C(C(=C4)OC)OC)OC)C=CC(=N3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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